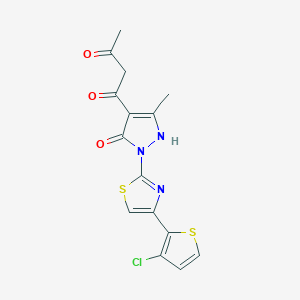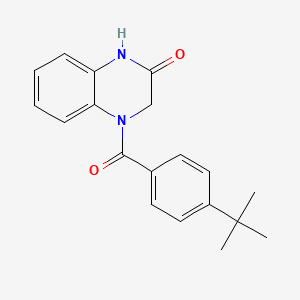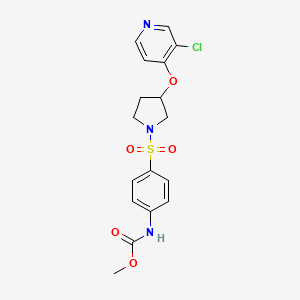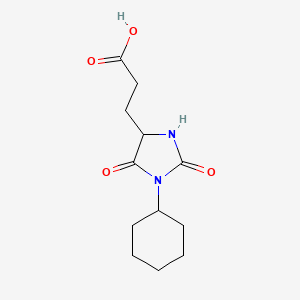
1-(1-(4-(3-Chloro-2-thienyl)-1,3-thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)-1,3-butanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains several functional groups, including a thienyl group (a sulfur-containing ring), a thiazolyl group (a ring containing nitrogen and sulfur), a pyrazolyl group (a nitrogen-containing ring), and a butanedione group (a type of ketone). These functional groups could potentially confer a variety of chemical properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It contains several heterocyclic rings (rings containing atoms other than carbon, such as nitrogen and sulfur), which can have significant effects on the molecule’s shape, reactivity, and physical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all play a role. Without specific data, we can only make general predictions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- This compound is involved in the regioselective formation of 2-pyrazolylthiazoles and their precursors, stemming from reactions with 2-hydrazinothiazoles and 1-thienyl-1,3-butanediones. These reactions exhibit sensitivity to acid concentration and substituent types (Denisova et al., 2002).
- Its derivatives have been used in synthesizing novel compounds with hypoglycemic activity. These compounds, through structural modifications, aim to enhance the action of insulin (Liu et al., 2008).
Biological Evaluation and Antimicrobial Properties
- Derivatives of this compound have been evaluated for their antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria, as well as yeasts (Aggarwal et al., 2013).
- Certain isoxazolyl thiazolyl pyrazoles derived from it have shown significant antibacterial and antifungal activities in vitro (Mor et al., 2011).
Structural and Spectroscopic Studies
- Studies have also been conducted on the synthesis and structural characterization of complexes and derivatives of this compound, contributing to a deeper understanding of its chemical properties (Liu, 2004).
- Spectroscopic and quantum chemical calculations have been used to analyze derivatives for potential antimicrobial and anticancer activities, contributing to drug discovery and development (Viji et al., 2020).
Additional Applications
- Its derivatives have been explored for potential use as fungicides, with evaluations against diseases like rice sheath blight (Chen et al., 2000).
- Research into luminescent properties of complexes involving this compound has been conducted, which could have implications in materials science and optoelectronics (Taidakov et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. These could include further studies to fully characterize its physical and chemical properties, investigations into its reactivity and potential uses, and toxicity testing if it’s being considered for use as a drug .
Eigenschaften
IUPAC Name |
1-[2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-methyl-3-oxo-1H-pyrazol-4-yl]butane-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O3S2/c1-7(20)5-11(21)12-8(2)18-19(14(12)22)15-17-10(6-24-15)13-9(16)3-4-23-13/h3-4,6,18H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEIWXZVHTRPPKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=C(C=CS3)Cl)C(=O)CC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-fluoro-6-[[(E)-2-phenylethenyl]sulfonylamino]benzoic acid](/img/structure/B3000881.png)

![N-ethyl-N-[2-oxo-2-(2,4,5-trimethylpiperazin-1-yl)ethyl]prop-2-enamide](/img/structure/B3000885.png)
![2-Amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B3000886.png)
![2-(4-methylphenyl)-N-{1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}acetamide](/img/structure/B3000888.png)

![2-Benzylsulfanyl-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]acetamide](/img/structure/B3000890.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3000891.png)

![[(1R,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanesulfonyl chloride](/img/structure/B3000893.png)


![Ethyl 4-[({[3-cyano-4-(3,4-dimethoxyphenyl)-6-hydroxy-4,5-dihydropyridin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B3000898.png)
![8-{[(Tert-butoxy)carbonyl]amino}-5-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B3000903.png)